molecular formula C8H10N2 B1341792 4-(Azetidin-3-yl)pyridine CAS No. 790646-47-8

4-(Azetidin-3-yl)pyridine

Cat. No. B1341792
M. Wt: 134.18 g/mol
InChI Key: NMTRJQSTTCLCTR-UHFFFAOYSA-N
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Description

“4-(Azetidin-3-yl)pyridine” is a chemical compound with the molecular formula C8H10N2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of azetidine derivatives, including “4-(Azetidin-3-yl)pyridine”, has been a topic of interest in recent research . A study published in Nature discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another research paper discusses the recent synthetic strategies and antibacterial activities of pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “4-(Azetidin-3-yl)pyridine” can be found in databases like PubChem .


Chemical Reactions Analysis

There are several studies that discuss the chemical reactions involving azetidine derivatives . For instance, a study published in ACS Medicinal Chemistry Letters discusses the synthesis of new compounds using azetidine as a bioisoster .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Azetidin-3-yl)pyridine” can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Biological Activity

4-(Azetidin-3-yl)pyridine derivatives have been synthesized and studied for their potential antidepressant and nootropic activities. Compounds like N'-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides have shown significant antidepressant activity. Certain derivatives have also demonstrated promising nootropic activity in animal models, indicating the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Antitubercular Properties

Derivatives of 4-(Azetidin-3-yl)pyridine have been explored for their antimicrobial and antitubercular properties. New azetidinone analogues have been synthesized and tested against various bacterial and fungal strains, as well as in vitro against mycobacterium tuberculosis. These studies provide insights into designing more effective antibacterial and antitubercular compounds (Chandrashekaraiah, Lingappa, Channe Gowda, & Bhadregowda, 2014).

Antifungal Agents

Certain pyridine derivatives of 4-(Azetidin-3-yl)pyridine, such as 2-aminomethylene-[2-(3-chloro-2-oxo-4-substitutedaryl-1-azetidinyl)1,3,4-thiadiazol-5-yl]pyridines, have been synthesized and screened for their antifungal activities. These studies have identified potent compounds that could be further explored as antifungal agents (Rajput, Sharma, & Yashovardhan, 2011).

Synthesis and Characterization of Azetidinone Derivatives

The synthesis, characterization, and in vitro antimicrobial screening of azetidinone derivatives containing the quinoline nucleus have been conducted. These derivatives have been synthesized and characterized by various spectroscopic techniques and tested for their antibacterial activity against multiple strains (Desai & Dodiya, 2014).

Safety And Hazards

Safety data sheets suggest that “4-(Azetidin-3-yl)pyridine” should be handled with care, avoiding dust formation and contact with skin and eyes .

Future Directions

Research on azetidine derivatives, including “4-(Azetidin-3-yl)pyridine”, is ongoing. A review article discusses the recent advances in pyridine scaffold and its potential for the development of novel antibiotics and drugs . Another study discusses the current and future prospects of azetidine derivatives .

properties

IUPAC Name

4-(azetidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-9-4-2-7(1)8-5-10-6-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTRJQSTTCLCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yl)pyridine

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